LLO (91-99) Peptide: A Technical Guide to its Immunological Significance and Application
LLO (91-99) Peptide: A Technical Guide to its Immunological Significance and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The listeriolysin O (LLO) (91-99) peptide, derived from the pore-forming toxin listeriolysin O of the intracellular bacterium Listeria monocytogenes, is a cornerstone in the study of cellular immunology. This nonamer peptide is renowned as a major immunodominant epitope, capable of eliciting a robust cytotoxic T lymphocyte (CTL) response. Its significance lies in its ability to be processed by antigen-presenting cells (APCs) and presented on the Major Histocompatibility Complex (MHC) class I molecule H-2Kd, a critical step in the adaptive immune response to Listeria infection. This guide provides a comprehensive overview of the LLO (91-99) peptide, its characteristics, and its application in immunological research.
Peptide Sequence and Properties
The amino acid sequence of the LLO (91-99) peptide is Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile (GYKDGNEYI).[1][2][3][4][5] This specific sequence is recognized by the H-2Kd MHC class I molecule, making it a key target for CTLs in BALB/c mice, a common model for studying infectious diseases.[3][5][6]
Immunological Function and Significance
LLO (91-99) is a critical component in the host's defense against Listeria monocytogenes. As an immunodominant epitope, it plays a pivotal role in the activation of CD8+ T cells, which are essential for clearing intracellular pathogens.[2][7] The presentation of this peptide on the surface of infected cells flags them for destruction by CTLs.[2] This targeted immune response is vital for controlling the spread of the bacteria. The potent immunogenicity of LLO (91-99) has led to its extensive use as a model antigen in vaccine development and immunotherapy research.[3][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the LLO (91-99) peptide, compiled from various research applications.
| Parameter | Value/Concentration | Cell Type/Model | Outcome | Reference |
| In Vitro CTL Induction | 10 µg/mL | P815 target cells | Induces cytotoxic T lymphocyte (CTL) responses. | [2] |
| Dendritic Cell Pulsing | 5 µM | Dendritic cells (DCs) | Pulsed DCs induce strong CD8+ T cell responses with IFN-γ production and provide high protection against listeriosis. | [2] |
| In Vivo Protection | 5x10^5 cells/mouse | C57BL/6 mice | LLO (91-99) loaded DCs protect against Listeria monocytogenes infection with a 94% protection rate. | [2] |
| Peptide Competition Assay | 10⁻¹⁰ M | P815 target cells | Used as a reference peptide to determine the binding affinities of other peptides to H2-Kd. | [9] |
Experimental Protocols
In Vitro Pulsing of Dendritic Cells (DCs) with LLO (91-99) Peptide
This protocol describes the process of loading DCs with the LLO (91-99) peptide to be used for T cell stimulation or as a vaccine.
Methodology:
-
Preparation of DCs: Bone marrow-derived dendritic cells (BM-DCs) are cultured for 6 days.
-
Cell Resuspension: The cultured BM-DCs are resuspended in RPMI 1640 medium at a concentration of 2 x 10^6 cells/ml.
-
Peptide Pulsing: The LLO (91-99) peptide is added to the DC suspension at a final concentration of 5 µM. Human β2-microglobulin is also added.
-
Incubation: The mixture is incubated for 2 hours at room temperature with gentle mixing to allow for the peptide to bind to the MHC class I molecules on the DC surface.
-
Washing: The peptide-pulsed DCs are washed to remove any unbound peptide.
-
Application: The LLO (91-99)-pulsed DCs are now ready for use in immunization or T cell activation assays.[10]
Cytotoxic T Lymphocyte (CTL) Stimulation Assay
This protocol outlines the methodology to assess the ability of LLO (91-99) to stimulate a CTL response.
Methodology:
-
Effector Cell Preparation: Spleen cells are harvested from mice previously immunized with Listeria monocytogenes or a vaccine construct containing LLO (91-99).
-
In Vitro Restimulation: The splenocytes are restimulated in vitro with irradiated spleen cells pulsed with the LLO (91-99) peptide.
-
Target Cell Preparation: P815 mastocytoma cells, which express the H-2Kd MHC class I molecule, are used as target cells. The target cells are labeled with a detectable marker, such as ⁵¹Cr.
-
Peptide Coating: The labeled target cells are coated with the LLO (91-99) peptide.
-
Co-culture: The restimulated effector CTLs are co-cultured with the peptide-coated target cells at various effector-to-target ratios.
-
Lysis Measurement: The amount of marker released from the lysed target cells is measured to determine the percentage of specific lysis, indicating the cytotoxic activity of the CTLs.[11][12]
Signaling Pathways and Experimental Workflows
Antigen Presentation Pathway of LLO (91-99)
The following diagram illustrates the classical MHC class I antigen presentation pathway for the LLO (91-99) peptide.
Caption: MHC Class I presentation of the LLO (91-99) peptide.
Experimental Workflow for CTL Response Assessment
This diagram outlines the typical experimental workflow to assess the cytotoxic T lymphocyte response to the LLO (91-99) peptide.
Caption: Experimental workflow for CTL response assessment.
Conclusion
The LLO (91-99) peptide is an invaluable tool for immunological research, providing a specific and potent means to study and manipulate the cellular immune response. Its well-defined sequence and its role as an immunodominant epitope make it an ideal candidate for the development of novel vaccines and immunotherapies against intracellular pathogens and cancer. This guide provides a foundational understanding of the LLO (91-99) peptide, its properties, and its application, serving as a valuable resource for professionals in the field of immunology and drug development.
References
- 1. kinexusproducts.ca [kinexusproducts.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LLO (91-99), Listeria monocytogenes Listeriolysin O - 1 mg [anaspec.com]
- 4. H-2Kd/L. monocytogenes LLO (GYKDGNEYI) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 5. LLO peptide GYKDGNEYI (H-2 Kd) [alab.com.pl]
- 6. Variable binding affinities of listeriolysin O peptides for the H-2Kd class I molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced Intracellular Dissociation of Major Histocompatibility Complex Class I–associated Peptides: A Mechanism for Optimizing the Spectrum of Cell Surface–Presented Cytotoxic T Lymphocyte Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 11. Existing Antilisterial Immunity Does Not Inhibit the Development of a Listeria monocytogenes-Specific Primary Cytotoxic T-Lymphocyte Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
